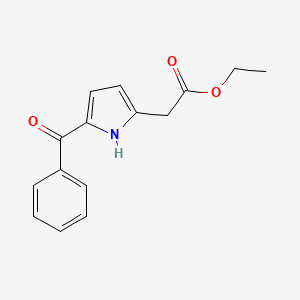
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester” is based on the pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is substituted at the 2-position with an acetic acid group, at the 5-position with a benzoyl group, and the acetic acid is esterified with an ethyl group.Chemical Reactions Analysis
Pyrrole undergoes various chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Michael addition of pyrrole with electrophilic olefins affords N-alkylpyrroles .Scientific Research Applications
Synthesis and Chemical Reactions
- 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester, is involved in various synthetic chemical reactions. For instance, it participates in the formation of 2-pyrrolones and shows fragmentation to oxalic acid anilides under certain conditions (Kollenz et al., 1976).
- The compound is also used in the Hantzsch pyrrole synthesis, which yields ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids (Roomi & Macdonald, 1970).
- In another study, the synthesis of isomeric benzoylpyrrole-3-acetic acids was based on the electrophilic benzoylation of ethyl pyrrole-2-acetate. These synthesized compounds showed potential as protective agents against oxygen toxicity (Demopoulos, Rekka, & Retsas, 1990).
Biological and Pharmacological Potential
- A study focused on the synthesis of 5-Benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid indicated its potential as an analgesic and/or anti-inflammatory agent (Covarrubias Zúñiga, 2004).
- Certain 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids synthesized from similar compounds have been studied for their analgesic, antiinflammatory, and neuropsychobehavioural effects (Massa et al., 1989).
Inhibitory Activities and Applications
- A synthesized derivative of this compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, was found to inhibit the enzyme aldose reductase as well as the glycation process of proteins, which could be beneficial for treating various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
Material Science and Conductive Properties
- Research on the synthesis and characterization of organic conductors derived from (1H-pyrrol-3-yl)acetic acid esters, which are related to the compound of interest, revealed the stability and conductivity of polymers from ester derivatives. These polymers showed potential ionoselective or enantioselective properties, indicating their application in material science (Ho-Hoang et al., 1996).
properties
IUPAC Name |
ethyl 2-(5-benzoyl-1H-pyrrol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)10-12-8-9-13(16-12)15(18)11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDCIVQIJYHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460248 |
Source


|
| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
CAS RN |
141054-41-3 |
Source


|
| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

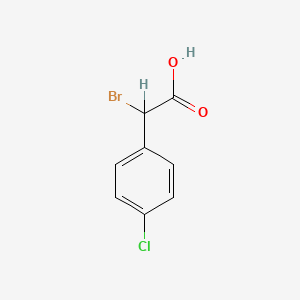

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

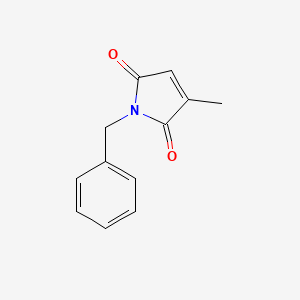

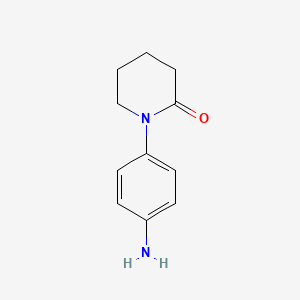
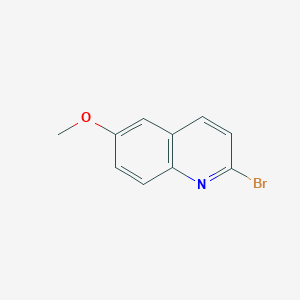
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)


![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)

